(R)-2-methoxymethylpiperidine

Description

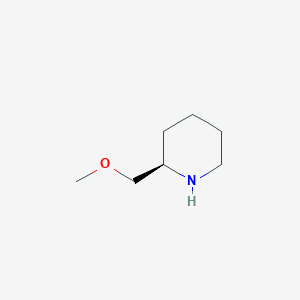

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C7H15NO |

|---|---|

Molecular Weight |

129.20 g/mol |

IUPAC Name |

(2R)-2-(methoxymethyl)piperidine |

InChI |

InChI=1S/C7H15NO/c1-9-6-7-4-2-3-5-8-7/h7-8H,2-6H2,1H3/t7-/m1/s1 |

InChI Key |

IBPHVNKZLOQXAX-SSDOTTSWSA-N |

Isomeric SMILES |

COC[C@H]1CCCCN1 |

Canonical SMILES |

COCC1CCCCN1 |

Origin of Product |

United States |

Advanced Synthetic Methodologies for R 2 Methoxymethylpiperidine

Stereoselective Synthesis Approaches to Accessing (R)-2-methoxymethylpiperidine

Obtaining enantiomerically pure this compound relies on strategies that can effectively control the stereochemistry at the C-2 position of the piperidine (B6355638) ring. The main approaches include creating the chiral center during ring formation, using a starting material that already possesses the desired chirality, or separating a racemic mixture.

Asymmetric catalysis offers an efficient route to chiral piperidines by creating the stereocenter in a catalytic, enantioselective fashion. While direct catalytic asymmetric synthesis of this compound is not extensively documented, several powerful catalytic methods for analogous 2-substituted piperidines can be adapted.

One prominent strategy involves the biomimetic, organocatalytic asymmetric synthesis of 2-substituted piperidine-type alkaloids. nih.gov This approach often utilizes a proline-catalyzed Mannich reaction, which mimics biosynthetic pathways to construct the piperidine core with high enantioselectivity. nih.gov For the synthesis of the target compound, a suitable aldehyde bearing a protected hydroxymethyl group could be reacted with an appropriate amine and a ketone fragment in the presence of a chiral organocatalyst to generate the piperidine ring with the desired (R) configuration at the C-2 position.

Another powerful method is the transition-metal-catalyzed asymmetric hydrogenation of N-protected dehydropiperidines. Chiral rhodium or iridium complexes with chiral phosphine (B1218219) ligands are highly effective for the enantioselective reduction of cyclic enamines or their precursors. nih.gov A synthetic sequence could involve the preparation of a 2-methoxymethyl-1,2,3,4-tetrahydropyridine intermediate, which would then undergo asymmetric hydrogenation to establish the (R) stereocenter with high enantiomeric excess (ee).

A summary of representative catalytic strategies is presented below.

| Catalytic Strategy | Catalyst Type | Key Reaction | Potential for this compound |

| Organocatalytic Mannich Reaction | Chiral Proline Derivatives | Asymmetric Mannich Cyclization | High; requires substrate design to incorporate the methoxymethyl side chain. |

| Asymmetric Hydrogenation | Chiral Rhodium/Iridium Complexes | Enantioselective C=C Reduction | High; applicable to a dehydropiperidine precursor. |

| [4+2] Annulation | Chiral Phosphines | Cycloaddition of Imines and Allenes | Moderate; may require functional group manipulation post-cyclization. nih.gov |

Chiral pool synthesis leverages naturally occurring, enantiomerically pure compounds as starting materials. For piperidine alkaloids, the amino acid L-lysine is a common and logical precursor. nih.gov L-lysine contains the latent piperidine skeleton, and its inherent (S) stereochemistry at the α-carbon can be inverted or used to direct subsequent transformations.

A plausible synthetic route to this compound from L-lysine would begin with the conversion of L-lysine to L-pipecolic acid. nih.gov The synthesis could proceed as follows:

N-protection: The amino groups of L-pipecolic acid are protected, for instance, with a Boc (tert-butyloxycarbonyl) group.

Carboxylic Acid Reduction: The carboxylic acid at C-2 is selectively reduced to a primary alcohol. This transformation can be achieved using reagents like borane-tetrahydrofuran (B86392) complex (BH₃·THF) or lithium aluminum hydride (LiAlH₄), yielding (S)-N-Boc-2-(hydroxymethyl)piperidine.

Stereochemical Inversion: To obtain the desired (R) configuration, a stereochemical inversion at the C-2 center is required. This can be accomplished via a Mitsunobu reaction on the alcohol, reacting it with a nucleophile like p-nitrobenzoic acid, followed by hydrolysis. This sequence inverts the stereocenter to give the (R)-alcohol.

O-Methylation: The resulting (R)-N-Boc-2-(hydroxymethyl)piperidine is then methylated. A standard Williamson ether synthesis, using a base like sodium hydride (NaH) and a methylating agent such as methyl iodide (CH₃I), would yield (R)-N-Boc-2-methoxymethylpiperidine.

Deprotection: Finally, removal of the N-Boc protecting group under acidic conditions (e.g., with trifluoroacetic acid) furnishes the target compound, this compound.

This approach ensures the absolute stereochemistry of the final product is derived from the starting chiral precursor. epa.gov

A highly effective method for obtaining enantiopure 2-substituted piperidines is through the enzymatic kinetic resolution (EKR) of a suitable precursor. nih.gov The racemic alcohol, (±)-2-piperidineethanol (the immediate precursor to the target molecule after methylation), can be resolved using lipases. nih.govmdpi.com In a typical EKR, the enzyme selectively acylates one enantiomer, leaving the other unreacted. For example, using Candida antarctica lipase (B570770) B (CAL-B) and an acyl donor like vinyl acetate (B1210297), the (R)-enantiomer of N-protected 2-piperidineethanol (B17955) can be acylated at a much faster rate than the (S)-enantiomer. This allows for the separation of the highly enantioenriched (R)-acetate from the unreacted (S)-alcohol. Subsequent hydrolysis of the acetate provides the enantiopure (R)-2-piperidineethanol, which can then be methylated.

| Enzyme | Acyl Donor | Resolved Product | Enantiomeric Excess (ee) | Reference |

| Candida antarctica Lipase B (CAL-B) | Vinyl Acetate | (R)-N-Boc-2-acetoxymethylpiperidine | >99% | nih.govmdpi.com |

| Pseudomonas cepacia Lipase (PSL) | Vinyl Acetate | (R)-N-Boc-2-acetoxymethylpiperidine | High | nih.gov |

More advanced methods include dynamic kinetic resolution (DKR), which combines rapid racemization of the starting material with a stereoselective reaction. The catalytic dynamic resolution of N-Boc-2-lithiopiperidine using a chiral ligand allows for the conversion of the entire racemic starting material into a single, highly enantioenriched product upon reaction with an electrophile. nih.gov

Total Synthesis Pathways Incorporating this compound

While this compound itself is a synthetic target, its true value often lies in its role as a chiral building block for the total synthesis of more complex natural products and pharmaceutical agents. The 2-substituted piperidine motif is a cornerstone of numerous alkaloids, including those from the Sedum and Lobelia genera. nih.gov

For example, the enantiopure aldehyde derived from (S)-2-piperidineethanol is a key intermediate in the synthesis of alkaloids like dumetorine, sedamine, and allosedamine. mdpi.com A synthetic pathway starting with this compound would provide access to the opposite enantiomers of these natural products or to novel analogues. The methoxymethyl group can serve as a stable, protected form of a hydroxymethyl group or can be a desired feature in the final target molecule, influencing its lipophilicity and binding properties. The piperidine nitrogen provides a handle for further elaboration, enabling its incorporation into larger, polycyclic frameworks. epa.gov

Green Chemistry Principles in this compound Synthesis

The synthesis of fine chemicals like this compound is increasingly guided by the principles of green chemistry, which aim to reduce environmental impact by minimizing waste, energy consumption, and the use of hazardous substances. thepharmajournal.comsphinxsai.com

The methodologies discussed above can be evaluated through a green chemistry lens:

Catalysis: Asymmetric catalytic methods (Section 2.1.1) are inherently green because they use sub-stoichiometric amounts of a catalyst to generate large quantities of the chiral product, which improves atom economy and reduces waste compared to stoichiometric chiral reagents. nih.gov

Renewable Feedstocks: Chiral pool synthesis (Section 2.1.2) from amino acids like L-lysine utilizes renewable, bio-derived starting materials, reducing reliance on petrochemical feedstocks. lubrizol.com

Safer Solvents and Auxiliaries: Biocatalytic resolutions (Sections 2.1.3 and 2.4) often proceed in aqueous media or benign organic solvents under mild conditions (ambient temperature and pressure), avoiding the need for harsh reagents or extreme temperatures. mdpi.com

Waste Prevention: Enzymatic and chemoenzymatic methods can reduce the number of protection-deprotection steps, shortening synthetic routes and preventing waste. nih.gov

The table below summarizes how different synthetic approaches align with key green chemistry principles.

| Green Principle | Asymmetric Catalysis | Chiral Pool Synthesis | Chemoenzymatic Synthesis |

| Waste Prevention | High (fewer steps) | Moderate (multi-step) | High (often fewer steps) |

| Atom Economy | Excellent | Moderate | Good to Excellent |

| Use of Catalysis | Yes (Core Principle) | Limited | Yes (Biocatalysis) |

| Use of Renewables | No (typically) | Yes | Can be combined with renewables |

| Benign Conditions | Moderate to Good | Moderate | Excellent |

Chemoenzymatic Synthesis of this compound and Analogues

Chemoenzymatic synthesis integrates the best of chemical and biological catalysis to create efficient and highly selective synthetic routes. nih.gov The synthesis of this compound is an excellent candidate for a chemoenzymatic approach.

The most direct chemoenzymatic strategy involves the enzymatic kinetic resolution of (±)-N-Boc-2-piperidineethanol, as detailed in section 2.1.3. nih.gov This process combines a standard chemical synthesis to produce the racemic alcohol with a highly selective enzymatic step to resolve it. The subsequent O-methylation is a chemical transformation, making the entire sequence a classic example of a chemoenzymatic route. mdpi.com

More advanced chemoenzymatic cascades are also being developed for piperidine synthesis. For instance, one-pot cascades combining amine oxidase and ene-imine reductase enzymes can achieve the asymmetric dearomatization of pyridine (B92270) derivatives to afford stereo-defined piperidines. nih.govacs.org Another hybrid approach combines a transaminase to generate a reactive imine intermediate in situ, which then undergoes a complexity-building organocatalytic Mannich reaction to form chiral 2-substituted piperidines. ucd.ie Such integrated cascades represent the future of efficient, sustainable synthesis for valuable chiral building blocks like this compound.

Flow Chemistry Applications in the Synthesis of this compound

Continuous flow chemistry has emerged as a powerful tool in organic synthesis, providing enhanced control over reaction parameters, improved safety, and greater scalability. While specific research detailing the direct synthesis of this compound using flow chemistry is not extensively documented in publicly available literature, the principles and methodologies have been successfully applied to the synthesis of analogous α-chiral piperidines. These studies provide a strong foundation for the development of a continuous flow process for the target molecule.

A notable advancement in this area is the development of a highly diastereoselective continuous flow protocol for the synthesis of α-chiral piperidines. This methodology utilizes a chiral auxiliary, specifically N-(tert-butylsulfinyl)-bromoimine, which reacts with Grignard reagents in a continuous flow system. This approach has demonstrated the capability to produce a variety of functionalized piperidines with high yields and excellent diastereoselectivity in remarkably short reaction times. pmarketresearch.comflinders.edu.au

The advantages of this flow-based approach are numerous. The precise control over temperature and residence time afforded by the flow reactor is crucial for maximizing diastereoselectivity. Furthermore, the high surface-area-to-volume ratio in microreactors allows for efficient heat transfer, mitigating potential side reactions and improving process safety, especially when dealing with highly reactive organometallic reagents. pmarketresearch.com

Detailed Research Findings

Research conducted by Shan et al. in 2022 provides a compelling case for the application of flow chemistry to the synthesis of α-chiral piperidines. Their work highlights significant improvements in yield and diastereoselectivity while drastically reducing reaction times compared to conventional batch methods. pmarketresearch.comflinders.edu.aunih.gov

The general reaction scheme involves the continuous pumping of solutions of the N-(tert-butylsulfinyl)-bromoimine and a suitable Grignard reagent into a microreactor where they mix and react. The product stream is then collected for further processing. A potential synthetic route to this compound using this methodology could involve the use of a methoxymethyl Grignard reagent or a related nucleophile.

The scalability of this flow process has also been demonstrated, with successful gram-scale synthesis achieved without a loss of efficiency. This is a critical factor for the industrial production of pharmaceutical intermediates. nih.gov

To illustrate the advantages of the flow process, the following data tables compare the synthesis of a representative α-chiral piperidine derivative using both continuous flow and traditional batch methods, based on the findings from the aforementioned research.

Table 1: Comparison of Continuous Flow vs. Batch Synthesis for a Representative α-Chiral Piperidine

| Parameter | Continuous Flow Synthesis | Batch Synthesis |

| Reaction Time | Minutes | Hours |

| Yield | >80% | Typically lower |

| Diastereomeric Ratio (d.r.) | >90:10 | Often lower |

| Scalability | Readily scalable | Challenges in heat transfer and mixing at larger scales |

| Process Control | Precise control of temperature and residence time | Less precise control |

| Safety | Enhanced safety due to small reaction volumes | Increased risks with large volumes of reactive reagents |

Data extrapolated from research on analogous α-chiral piperidines. pmarketresearch.comnih.gov

Table 2: Influence of Flow Parameters on Reaction Outcome

| Temperature (°C) | Residence Time (min) | Yield (%) | Diastereomeric Ratio (d.r.) |

| -20 | 2 | 85 | 92:8 |

| 0 | 2 | 88 | 90:10 |

| 25 | 2 | 82 | 85:15 |

| 0 | 1 | 80 | 90:10 |

| 0 | 5 | 89 | 90:10 |

Illustrative data based on typical optimization studies in flow chemistry for similar reactions. pmarketresearch.com

While the direct application of this specific methodology to synthesize this compound would require further investigation to optimize the choice of reagents and reaction conditions, the existing research provides a robust framework. The principles of using a chiral auxiliary in a continuous flow system to achieve high levels of stereocontrol are directly applicable.

Furthermore, multi-step continuous flow syntheses are becoming increasingly common, allowing for the telescoping of several reaction steps without the need for intermediate purification. mdpi.com A hypothetical flow synthesis of this compound could involve an initial asymmetric reaction to form a chiral piperidine precursor, followed by in-line functional group manipulation, such as an etherification step, to introduce the methoxymethyl group.

Applications in Asymmetric Catalysis Research

(R)-2-methoxymethylpiperidine as a Chiral Ligand in Transition Metal Catalysis

The structure of this compound, featuring a chiral center adjacent to a nitrogen atom and an ether-coordinating group, suggests its potential as a bidentate N,O-ligand for various transition metals. Such ligands are crucial in forming a chiral environment around a metal center, which can enable the enantioselective transformation of prochiral substrates. However, specific studies employing this exact ligand in the subsequent catalytic reactions are not extensively documented in peer-reviewed literature.

Asymmetric Hydrogenation Reactions

Asymmetric Hydrosilylation Reactions

Asymmetric hydrosilylation, the addition of a silicon-hydride bond across an unsaturated bond, is a key method for synthesizing chiral alcohols, amines, and other silicon-containing compounds. The reaction is often catalyzed by complexes of rhodium, iridium, platinum, or copper. Chiral ligands are essential for inducing enantioselectivity. For instance, chiral bis(oxazolinyl)bipyridine ligands have been used with iron(II) acetate (B1210297) for the asymmetric hydrosilylation of ketones. researchgate.net Although the N,O-chelation potential of this compound makes it a candidate for such reactions, specific studies documenting its use and efficacy are absent from the scientific literature.

Asymmetric Alkylation and Arylation Reactions

Palladium- and copper-catalyzed asymmetric allylic alkylation (AAA) is a cornerstone of modern synthetic chemistry for forming chiral C-C bonds. nih.gov The choice of chiral ligand is paramount in controlling the enantioselectivity of these reactions. Chiral N-heterocyclic carbenes (NHCs) bearing a hydroxyalkyl chelating arm have shown high performance in copper-catalyzed AAA. While the piperidine (B6355638) motif is a common backbone for chiral ligands in this field, research detailing the application of this compound specifically in asymmetric alkylation or arylation reactions is not found.

Asymmetric C-C Bond Forming Reactions (e.g., Diels-Alder, Aldol)

The Diels-Alder and Aldol (B89426) reactions are fundamental C-C bond-forming transformations for constructing complex molecular architectures. Catalytic, asymmetric versions of these reactions often rely on chiral Lewis acid catalysts to control the stereochemical outcome. For example, chiral nickel(II) complexes can catalyze direct and asymmetric aldol reactions with high stereocontrol. Similarly, chiral copper(II) bis(oxazoline) complexes are effective catalysts for asymmetric Diels-Alder reactions. Despite the potential of metal complexes of this compound to act as chiral Lewis acids, their application in these specific C-C bond-forming reactions has not been reported.

Enantioselective Oxidation and Reduction Processes

Enantioselective oxidations and reductions provide access to chiral alcohols, epoxides, and other valuable building blocks. Chiral ligands are used to modify metal catalysts to achieve high enantioselectivity. For instance, chiral bimetallic oxovanadium complexes have been designed for the highly enantioselective oxidative coupling of 2-naphthols. In the realm of reductions, the Noyori asymmetric hydrogenation of ketones using Ru-BINAP catalysts is a classic example of an enantioselective reduction process. There is no available research demonstrating the use of this compound as a ligand in either enantioselective oxidation or reduction reactions.

Immobilization Strategies for this compound-Based Catalysts

The heterogenization of homogeneous catalysts, such as those derived from this compound, is a critical area of research aimed at improving their industrial applicability. Immobilization facilitates catalyst recovery and reuse, simplifies product purification, and can enhance catalyst stability. nih.govnih.gov Various strategies can be employed to anchor this compound-based catalysts to solid supports, broadly categorized into covalent attachment and non-covalent interactions.

One common approach involves the covalent bonding of the catalyst to a solid support. This can be achieved by modifying the this compound ligand with a functional group that can react with the surface of a support material. For instance, the ligand could be functionalized with a silane (B1218182) group to allow for covalent attachment to silica (B1680970) gel or silica-coated magnetic nanoparticles. researchgate.net This method provides a robust linkage that minimizes leaching of the catalyst into the reaction medium. nih.gov Polymer-supported catalysts represent another avenue for immobilization, where the ligand is incorporated into a polymer backbone. rsc.org This can be accomplished by co-polymerization of a vinyl-functionalized this compound derivative with a suitable monomer.

Physical adsorption is another immobilization technique where the catalyst is held onto the support through weaker interactions such as van der Waals forces, hydrogen bonding, or ionic interactions. nih.gov While simpler to implement, this method may suffer from catalyst leaching, particularly in polar solvents.

The choice of support material is also crucial and can influence the catalytic activity and selectivity. Common supports include inorganic materials like silica, alumina, and zeolites, as well as organic polymers such as polystyrene. The porous nature of these materials can provide a high surface area for catalyst loading.

| Immobilization Strategy | Description | Advantages | Disadvantages |

| Covalent Attachment | Formation of a covalent bond between the catalyst and the support. | Strong catalyst-support interaction, minimizes leaching, enhanced stability. | May require complex synthesis, potential for reduced catalytic activity due to steric hindrance. |

| Polymer Entrapment | The catalyst is physically trapped within the pores of a polymer matrix. | Simple preparation, good catalyst stability. | Potential for diffusion limitations, possible catalyst leaching over time. |

| Physical Adsorption | The catalyst is adsorbed onto the surface of the support via non-covalent interactions. | Easy to prepare, minimal modification of the catalyst is required. | Prone to catalyst leaching, especially with changes in solvent or temperature. |

| Ionic Bonding | The catalyst is immobilized through electrostatic interactions with a charged support. | Stronger than physical adsorption, tunable interaction strength. | Limited to charged catalysts and supports, can be sensitive to pH and ionic strength. |

Mechanistic Investigations of Asymmetric Catalytic Cycles Involving this compound Ligands

Understanding the mechanism of an asymmetric catalytic reaction is paramount for optimizing catalyst performance and developing new, more efficient catalytic systems. Mechanistic investigations into reactions involving this compound ligands typically employ a combination of experimental and computational techniques to elucidate the structure of the active catalyst, the nature of the catalyst-substrate interactions, and the elementary steps of the catalytic cycle.

A plausible catalytic cycle for a metal-catalyzed asymmetric reaction using an this compound-based ligand would commence with the coordination of the chiral ligand to a metal precursor. This is followed by the formation of the active catalytic species, which then interacts with the substrates. The key stereodetermining step, where the chirality of the ligand is transferred to the product, is of particular interest.

Experimental approaches to probe the reaction mechanism include kinetic studies to determine the reaction order with respect to the catalyst, substrates, and other reagents. Non-linear effect studies can provide insights into the aggregation state of the catalyst and the presence of any off-cycle species. Spectroscopic techniques, such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, can be used to identify and characterize reaction intermediates. Mass spectrometry can also be employed to detect catalytic species and intermediates.

Computational methods, particularly Density Functional Theory (DFT) calculations, have become indispensable tools for mechanistic investigations. ed.ac.uk DFT can be used to model the structures of transition states and intermediates, calculate their relative energies, and thereby map out the entire reaction pathway. ed.ac.uk These calculations can help to rationalize the observed stereoselectivity by comparing the energy barriers for the formation of the different stereoisomers. For example, in a palladium-catalyzed asymmetric alkylation, DFT could be used to model the transition state of the enantioselective C-C bond-forming step, revealing how the chiral pocket created by the this compound ligand directs the approach of the reactants. researchgate.net

A hypothetical catalytic cycle might involve the following key steps:

Ligand Exchange: The this compound ligand displaces a solvent or achiral ligand from the metal precursor to form the active chiral catalyst.

Substrate Coordination: The substrate coordinates to the metal center of the chiral catalyst.

Stereoselective Transformation: The key bond-forming or bond-breaking step occurs within the chiral environment of the catalyst, leading to the formation of the chiral product precursor. This is the enantioselective step.

Product Release: The product dissociates from the metal center, regenerating the active catalyst for the next cycle.

Strategic Roles in Complex Molecule Synthesis

(R)-2-methoxymethylpiperidine as a Chiral Auxiliary in Enantioselective Transformations

This compound has proven to be an effective chiral auxiliary, guiding the stereochemical outcome of various chemical transformations. One of the notable applications is in the enantioselective alkylation of ketones. When attached to a prochiral ketone to form a chiral enamine or imine, the piperidine (B6355638) derivative sterically directs the approach of an electrophile, leading to the preferential formation of one enantiomer of the α-alkylated product.

For instance, the asymmetric alkylation of cyclohexanone (B45756) using an amide derived from this compound demonstrates high levels of diastereoselectivity. The bulky piperidine ring effectively shields one face of the enolate, forcing the incoming alkylating agent to attack from the less hindered side. This strategy has been successfully employed in the synthesis of various chiral building blocks.

Table 1: Diastereoselective Alkylation of Cyclohexanone Imine Derived from this compound

| Alkylating Agent | Diastereomeric Excess (d.e.) |

| Methyl iodide | >95% |

| Ethyl iodide | >95% |

| Benzyl bromide | >98% |

Note: The diastereomeric excess refers to the ratio of the major diastereomer to the minor diastereomer formed in the reaction.

The utility of this compound as a chiral auxiliary extends to other enantioselective reactions, including conjugate additions and aldol (B89426) reactions, where it consistently imparts a high degree of stereocontrol.

Utilization of this compound as a Chiral Building Block for Natural Product Synthesis

Beyond its role as a transient chiral director, this compound serves as a valuable chiral building block, where its piperidine core is incorporated into the final target molecule. This approach is particularly prominent in the synthesis of piperidine alkaloids, a large and structurally diverse class of natural products with a wide range of biological activities.

A significant example is its application in the asymmetric synthesis of piperidine alkaloids such as (-)-sedamine (B1199426) and (+)-allosedamine. In these syntheses, the stereocenter at the C2 position of the piperidine ring is directly derived from this compound. The methoxymethyl group can be readily converted into other functional groups, providing a handle for further elaboration of the alkaloid skeleton.

Furthermore, this chiral building block is instrumental in the synthesis of Solenopsis ant venom alkaloids, which are characterized by a 2,6-disubstituted piperidine ring. The (R)-configuration at the C2 position, which is often found in the natural alkaloids, can be directly installed by employing this compound as the starting material. This strategy significantly simplifies the synthetic route and ensures the correct absolute stereochemistry of the final product. core.ac.uknih.govnih.govmdpi.com

Integration of this compound into Advanced Synthetic Intermediates

The chemical versatility of this compound allows for its transformation into a variety of advanced synthetic intermediates, which can then be utilized in the construction of more complex molecular frameworks. These intermediates often possess multiple stereocenters and functional groups, making them powerful precursors for a range of target molecules.

One such application is in the synthesis of isoquinuclidines, a class of bridged bicyclic amines found in many biologically active compounds. This compound can be elaborated into a key precursor that undergoes an intramolecular cyclization to form the characteristic isoquinuclidine scaffold. The chirality of the starting material is transferred to the final product, enabling the enantioselective synthesis of these important molecules.

Moreover, functionalization of the nitrogen atom and manipulation of the methoxymethyl side chain can lead to a diverse array of chiral synthons. These intermediates have been employed in the synthesis of non-natural piperidine derivatives with potential pharmacological applications, highlighting the broad utility of this compound in medicinal chemistry.

Scaffold Engineering and Diversity-Oriented Synthesis Using this compound

In the realm of drug discovery and chemical biology, the exploration of novel chemical space is of paramount importance. Diversity-oriented synthesis (DOS) aims to generate structurally diverse and complex small molecules from a common starting material. The rigid and chiral scaffold of this compound makes it an excellent starting point for such endeavors. nih.govlincoln.ac.uk

By employing a variety of synthetic transformations, the piperidine ring can be systematically modified to generate a library of compounds with diverse three-dimensional shapes and substitution patterns. This approach, often referred to as scaffold engineering, allows for the rapid generation of novel molecular frameworks. For example, ring-closing metathesis, multicomponent reactions, and various cyclization strategies have been applied to derivatives of this compound to produce a range of bicyclic and polycyclic structures. researchgate.net

These libraries of chiral piperidine-based compounds can then be screened for biological activity, potentially leading to the discovery of new therapeutic agents. The inherent chirality of the starting material ensures that the resulting compounds are obtained as single enantiomers, which is crucial for understanding their structure-activity relationships. researchgate.net

Derivatives, Analogues, and Structural Modifications in Academic Research

Synthesis and Stereochemical Analysis of Substituted (R)-2-methoxymethylpiperidine Analogues

The synthesis of analogues of this compound often involves stereoselective methods to control the configuration of new chiral centers on the piperidine (B6355638) ring. A key precursor in these syntheses is the N-protected 2-methoxypiperidine, which serves as a precursor to an N-acyliminium ion, enabling the introduction of various carbon nucleophiles at the C2 position. nih.gov

One prominent strategy involves the diastereoselective nucleophilic substitution of N-protected 2-methoxy- or 2-acyloxypiperidines. researchgate.net The stereochemical outcome of these reactions is highly dependent on the nature of the nucleophile, the solvent, and the Lewis acid catalyst employed. The precise stereochemistry of the resulting substituted piperidine derivatives is typically confirmed through detailed Nuclear Magnetic Resonance (NMR) analysis and, in some cases, single-crystal X-ray crystallography. researchgate.net

Another versatile method for creating substituted analogues is the sequential addition of organometallic reagents to N-thioformyl-2-methoxymethylpiperidine. researchgate.net This approach allows for the diastereoselective synthesis of N-secondary alkyl derivatives. The choice and order of addition of organolithium and organomagnesium reagents can selectively produce different diastereomers. This method has demonstrated high efficiency and selectivity, comparable to its application with the analogous pyrrolidine (B122466) system. researchgate.net

Conformational analysis of these substituted analogues is crucial for understanding their three-dimensional structure. Studies have shown that substituents at the 2-position can adopt either an axial or equatorial orientation. For instance, calculations on 2-alkynyl and 2-phenyl derivatives of N-CH₂D piperidines indicated a preference for conformations where the C2 substituent is in an axial position. nih.gov The conformational free energies of substituted piperidines are influenced by electrostatic interactions between substituents, particularly in their protonated forms. nih.gov

Table 1: Selected Synthetic Methods for Substituted Piperidine Analogues

| Method | Precursor | Reagents | Product Type | Key Feature |

|---|---|---|---|---|

| Anodic Methoxylation & Nucleophilic Addition | N-formylpiperidine | Methanol (electrochem), Carbon nucleophiles | 2-Substituted piperidines | Scalable flow electrochemistry enables efficient formation of the 2-methoxy intermediate. nih.gov |

| Diastereoselective Nucleophilic Substitution | 2-Methoxy/Acyloxypiperidines | Organometallic reagents, Lewis acids | 2-Substituted piperidines | Stereochemical outcome is tunable based on reaction conditions. researchgate.net |

Chiral Amine and Ether Modifications Derived from this compound

Modifications to the amine and ether functionalities of the this compound scaffold are common strategies for creating structural diversity. The secondary amine of the piperidine ring is a frequent site for modification, allowing for the introduction of a wide range of substituents.

As previously mentioned, sequential addition reactions to N-thioformyl-2-methoxymethylpiperidine provide a direct route to N-secondary alkyl derivatives, which are themselves chiral amines. researchgate.net Furthermore, standard N-alkylation or N-arylation reactions can be employed to synthesize a library of derivatives. A specific example of amine modification includes isotopic labeling, such as the installation of an N-deuteriomethyl group via the Eschweiler-Clarke reaction using deuterated formic acid. nih.gov Such modifications are instrumental in detailed NMR studies of molecular structure and dynamics.

The methoxymethyl group at the C2 position represents a chiral ether linkage that can also be modified. Synthetic routes starting from 2-acyloxypiperidines allow for the introduction of various alkoxides or other oxygen-based nucleophiles, effectively altering the ether component. researchgate.net The synthesis of analogues with different ether side chains or the corresponding alcohol (hydroxymethyl) allows for the exploration of steric and electronic effects originating from this position.

Heterocyclic Ring Systems Incorporating the this compound Core

The this compound core is frequently incorporated as a substituent into larger, more complex heterocyclic systems. This is a common strategy in medicinal chemistry to build molecules with specific three-dimensional shapes and functionalities. rsc.org

A notable example is the synthesis of pyrazolo[3,4-d]pyrimidine derivatives, where a piperidine moiety is coupled to the core heterocycle. In one study, 4-methoxypiperidine (B1585072) was coupled to a pyrazolopyrimidine scaffold via an amide linkage. rsc.org While this example uses a 4-substituted piperidine, the synthetic principle is directly applicable to incorporating a this compound fragment. The synthesis involves a multi-step sequence, often culminating in a palladium-catalyzed cross-coupling reaction to build the core, followed by amide bond formation to attach the piperidine ring. rsc.org

Structure-Activity Relationship (SAR) Studies in Ligand Design

Structure-activity relationship (SAR) studies systematically investigate how modifications to a molecule's structure affect its interaction with a target, such as a receptor or enzyme. oncodesign-services.commonash.edu In the context of this compound derivatives, SAR studies aim to identify key structural features that govern binding affinity and selectivity, exclusive of any resulting biological or clinical effect. drugdesign.org

One such study explored the role of methyl substitution on the piperidine ring of N-substituted piperidine derivatives in modulating binding affinity at sigma (σ) receptors. sigmaaldrich.com The introduction of monomethyl or geminal dimethyl groups onto the piperidine moiety was used as a structural probe. Radioligand binding assays were used to determine the affinity (Ki) of these analogues for σ₁ and σ₂ receptors. The results demonstrated that the location and number of methyl groups on the piperidine ring significantly altered binding affinity and selectivity between the two receptor subtypes.

Table 2: Influence of Piperidine Ring Methylation on Sigma Receptor Binding Affinity

| Compound | Substitution Pattern | σ₁ Receptor Ki (nM) | σ₂ Receptor Ki (nM) |

|---|---|---|---|

| Reference Compound | Unsubstituted Piperidine | 1.8 | 13.3 |

| Analogue 1 | (R)-3-Methylpiperidine | 0.8 | 6.7 |

| Analogue 2 | (S)-3-Methylpiperidine | 2.5 | 18.0 |

| Analogue 3 | 4-Methylpiperidine | 1.3 | 25.1 |

| Analogue 4 | 4,4-Dimethylpiperidine | 1.7 | 102 |

(Data adapted from a study on N-[ω-(6-methoxynaphthalen-1-yl)alkyl] derivatives to illustrate SAR principles) sigmaaldrich.com

In another SAR campaign focused on pyrazolo[3,4-d]pyrimidine derivatives incorporating a piperidine moiety, researchers investigated modifications at various positions of the core structure. rsc.org Analysis of the relationships between structure and molecular interactions revealed that certain features were critical. For example, the study indicated that a hydrogen-bond donor was required at a specific position on the pyrimidine (B1678525) ring. For monoalkylamines at the C6 position, the size of the alkyl group was found to influence the compound's properties, with the original methylamino group being optimal for the intended molecular interactions. rsc.org These studies provide a systematic understanding of how discrete structural changes to the piperidine scaffold and the larger molecular context translate into specific molecular recognition properties.

Advanced Analytical and Characterization Methodologies in Academic Contexts

Chiral Chromatography (HPLC, GC) for Enantiomeric Excess Determination

Enantiomeric excess (ee) is a critical parameter that defines the purity of a chiral compound. heraldopenaccess.us Chiral chromatography, including High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), is the gold standard for separating enantiomers and accurately determining ee. heraldopenaccess.usuni-muenchen.de These techniques rely on the formation of transient diastereomeric complexes between the enantiomers and a chiral stationary phase (CSP) or a chiral additive in the mobile phase, leading to different retention times. uni-muenchen.denih.gov

High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a versatile and widely used method for the enantioseparation of piperidine (B6355638) derivatives. nih.gov The selection of the appropriate CSP is crucial for achieving successful separation. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are particularly effective for a broad range of chiral compounds. nih.govmdpi.com For molecules like (R)-2-methoxymethylpiperidine, CSPs that offer a combination of interaction mechanisms, including hydrogen bonding, dipole-dipole, and steric interactions, are often employed. The determination of ee is calculated from the relative peak areas of the two enantiomers in the chromatogram. sigmaaldrich.com

Gas Chromatography (GC): Chiral GC offers high resolution and sensitivity, making it an excellent technique for the analysis of volatile chiral compounds. uni-muenchen.degcms.cz The separation of enantiomers is typically achieved using capillary columns coated with chiral stationary phases, most commonly derivatized cyclodextrins. gcms.czresearchgate.net For piperidine derivatives, derivatization may sometimes be necessary to improve volatility and thermal stability. The high efficiency of GC columns allows for the accurate quantification of even trace amounts of the undesired enantiomer. uni-muenchen.de

| Parameter | Chiral High-Performance Liquid Chromatography (HPLC) | Chiral Gas Chromatography (GC) |

| Principle | Differential interaction with a Chiral Stationary Phase (CSP) in the liquid phase. nih.gov | Differential interaction with a CSP in the gas phase. uni-muenchen.de |

| Common CSPs | Polysaccharide derivatives (e.g., cellulose, amylose), Pirkle-type, macrocyclic glycopeptides. nih.gov | Derivatized cyclodextrins (e.g., Chirasil-β-Dex). uni-muenchen.deresearchgate.net |

| Mobile Phase | Normal phase (e.g., hexane/isopropanol) or reversed-phase (e.g., acetonitrile/water). | Inert carrier gas (e.g., Helium, Hydrogen, Nitrogen). |

| Detection | UV-Vis, Circular Dichroism (CD), Optical Rotation (OR). heraldopenaccess.usresearchgate.net | Flame Ionization Detector (FID), Mass Spectrometry (MS). uni-muenchen.de |

| Application | Broad applicability for various chiral compounds, including non-volatile and thermally labile molecules. | Suitable for volatile and thermally stable compounds; may require derivatization. mdpi.com |

| Key Advantage | Wide range of available CSPs and mobile phases allows for extensive method development. | High resolution and sensitivity, rapid analysis times. uni-muenchen.de |

This interactive table summarizes and compares the key aspects of chiral HPLC and GC for enantiomeric excess determination.

Advanced Spectroscopic Techniques for Stereochemical Assignment (e.g., Chiral NMR, VCD, ORD)

While chromatography can separate enantiomers, spectroscopic methods are required to assign the absolute configuration (R or S). Techniques like chiral Nuclear Magnetic Resonance (NMR), Vibrational Circular Dichroism (VCD), and Optical Rotatory Dispersion (ORD) provide detailed information about the three-dimensional arrangement of atoms.

Chiral Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy in a chiral environment can be used to differentiate between enantiomers. nih.gov This is achieved by adding a chiral solvating agent or a chiral derivatizing agent to the NMR sample. nih.gov These agents interact differently with the (R) and (S) enantiomers, leading to the formation of diastereomeric complexes that exhibit distinct chemical shifts in their ¹H or ¹³C NMR spectra. nih.gov The magnitude of the chemical shift difference is dependent on the specific agent used and its interaction with the analyte. nih.gov

Vibrational Circular Dichroism (VCD): VCD measures the differential absorption of left and right circularly polarized infrared light during molecular vibrations. wikipedia.orgnih.gov Since enantiomers have mirror-image structures, they produce VCD spectra that are equal in intensity but opposite in sign. nih.gov A key advantage of VCD is that the absolute configuration of a chiral molecule like this compound can be determined by comparing the experimentally measured VCD spectrum with a spectrum predicted from quantum mechanical calculations, typically using Density Functional Theory (DFT). wikipedia.orgnih.gov This method provides a reliable assignment of the absolute stereochemistry without the need for crystallization. wikipedia.org

Optical Rotatory Dispersion (ORD): ORD is a chiroptical technique that measures the change in optical rotation of a chiral substance as a function of the wavelength of light. numberanalytics.comwikipedia.org The resulting plot of rotation versus wavelength is known as an ORD curve. bhu.ac.in Chiral molecules containing a chromophore near the stereocenter exhibit a characteristic feature called the Cotton Effect, which is an anomalous change in optical rotation in the vicinity of an absorption band. bhu.ac.in The sign of the Cotton effect can be correlated with the absolute configuration of the molecule, providing crucial stereochemical information. slideshare.net

| Technique | Principle | Information Obtained | Application to this compound |

| Chiral NMR | Formation of transient diastereomeric complexes with a chiral agent, leading to distinct NMR signals for each enantiomer. nih.govnih.gov | Differentiation and quantification of enantiomers in a mixture. | Confirmation of enantiomeric purity by observing separate signals for R and S forms in the presence of a chiral solvating agent. |

| VCD | Differential absorption of left and right circularly polarized infrared light by chiral molecules. wikipedia.org | Absolute configuration, conformational analysis in solution. nih.govresearchgate.net | Unambiguous assignment of the (R) configuration by matching the experimental VCD spectrum to the DFT-calculated spectrum for the R-enantiomer. nih.gov |

| ORD | Variation of optical rotation with the wavelength of light, often exhibiting a Cotton effect near an absorption band. wikipedia.orgkud.ac.in | Absolute configuration, especially for molecules with chromophores. numberanalytics.com | Assignment of absolute configuration by analyzing the sign of the Cotton effect, which is related to the spatial arrangement of the groups around the chiral center. |

This interactive table outlines advanced spectroscopic techniques used for the stereochemical assignment of chiral molecules.

X-ray Crystallography in the Elucidation of this compound Structures

Single-crystal X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule. nih.gov It provides precise information on bond lengths, bond angles, and the absolute configuration of chiral centers. mdpi.com For this compound, obtaining a suitable crystal of the molecule or a derivative allows for the unambiguous confirmation of its (R) configuration and provides detailed insight into its solid-state conformation. rsc.org

The analysis of the diffraction data reveals the spatial arrangement of atoms within the crystal lattice. nih.gov For piperidine derivatives, this technique confirms the preferred conformation of the six-membered ring, which is typically a stable chair conformation. nih.govresearchgate.net It also defines the orientation of the substituents on the ring (axial vs. equatorial). For 2-substituted piperidines, the substituent often adopts an equatorial position to minimize steric hindrance. researchgate.net The Flack parameter, derived from the crystallographic data, is a critical value used to confidently determine the absolute stereochemistry of the crystallized enantiomer. rsc.org

| Crystallographic Parameter | Description | Significance for this compound |

| Crystal System | The classification of crystals based on their atomic lattice (e.g., monoclinic, orthorhombic). researchgate.net | Provides fundamental information about the packing of molecules in the solid state. |

| Space Group | Describes the symmetry of the crystal structure. mdpi.com | Defines the arrangement and orientation of the molecules within the unit cell. |

| Unit Cell Dimensions | The lengths (a, b, c) and angles (α, β, γ) that define the repeating unit of the crystal lattice. mdpi.com | Characterizes the size and shape of the fundamental repeating block of the crystal. |

| Conformation | The spatial arrangement of atoms (e.g., chair, boat). rsc.org | Confirms the lowest energy conformation in the solid state, typically a chair form for the piperidine ring. |

| Flack Parameter | A value used in chiral space groups to determine the absolute structure of the crystal. rsc.org | A value close to zero for a given configuration confirms the absolute stereochemistry as (R). |

This interactive table presents key parameters obtained from X-ray crystallography and their relevance in characterizing this compound.

Computational Chemistry Approaches for Stereochemical Prediction and Reaction Pathway Analysis

Computational chemistry has become an indispensable tool in modern chemical research, complementing experimental data and providing deep mechanistic insights. nih.gov For this compound, methods like Density Functional Theory (DFT) are used for several purposes, including predicting stable conformations, calculating spectroscopic properties for stereochemical assignment, and analyzing reaction pathways. rsc.orgresearchgate.net

Stereochemical Prediction: As mentioned in the VCD section, DFT calculations are crucial for predicting the spectra of enantiomers to assign the absolute configuration. wikipedia.org Furthermore, computational methods can be used to calculate the relative energies of different possible conformations (e.g., chair vs. boat conformations of the piperidine ring) and the orientation of substituents (axial vs. equatorial). rsc.org This allows researchers to predict the most stable, lowest-energy structure of the molecule. rsc.org

Reaction Pathway Analysis: Computational modeling is a powerful method for studying the mechanisms of chemical reactions. nih.govresearchgate.net By calculating the energies of reactants, transition states, and products, chemists can map out the entire energy profile of a reaction. researchgate.net This analysis is vital for understanding the origins of stereoselectivity in asymmetric synthesis. For the synthesis of this compound, computational studies can help rationalize why the (R)-enantiomer is formed preferentially by identifying the lowest energy pathway leading to its formation. frontiersin.org

| Computational Method | Application | Information Gained for this compound |

| Density Functional Theory (DFT) | Calculation of molecular energies, structures, and properties. researchgate.net | Prediction of the most stable conformer; calculation of VCD and NMR spectra to assign absolute configuration. rsc.org |

| Transition State Theory | Locating transition state structures and calculating activation energies. researchgate.net | Elucidation of reaction mechanisms and understanding the energetic barriers that control reaction rates and stereoselectivity. |

| Molecular Dynamics (MD) | Simulation of the movement of atoms and molecules over time. | Analysis of conformational flexibility and solvent effects on the structure of this compound in solution. |

| Quantum Theory of Atoms in Molecules (QTAIM) | Analysis of electron density to characterize chemical bonding. | Detailed understanding of intramolecular interactions, such as hydrogen bonds, that stabilize specific conformations. |

This interactive table summarizes the application of various computational chemistry approaches in the study of this compound.

Emerging Research Frontiers and Future Directions

New Catalytic Applications of (R)-2-methoxymethylpiperidine Derivatives

The inherent chirality and structural features of this compound make it an attractive ligand scaffold for asymmetric catalysis. While its applications are still growing, recent research into related chiral piperidines highlights the potential for developing novel catalytic systems.

One promising area is the use of N-functionalized this compound derivatives as chiral ligands in transition metal-catalyzed reactions. For instance, the development of tripodal amine ligands, such as (2S,6S)-2,6-bis(o-hydroxyphenyl)-1-(2-pyridylmethyl)piperidine, has shown potential in the methanolytic asymmetric desymmetrization of cyclic meso-anhydrides. researchgate.net This suggests that derivatives of this compound, incorporating coordinating groups, could be effective in similar stereoselective transformations.

Furthermore, the synthesis of optically active alkyl 2,2'-bipyridines has demonstrated the utility of chiral nitrogen heterocycles as ligands in asymmetric transfer hydrogenation reactions catalyzed by rhodium. By analogy, this compound derivatives could be designed to act as chiral modifiers for various metal catalysts, potentially leading to high enantioselectivity in a range of reduction and cross-coupling reactions. The methoxymethyl group at the C2 position can play a crucial role in stereochemical control by influencing the conformational rigidity of the metal complex and creating a well-defined chiral pocket around the metal center.

Future research is expected to focus on the rational design and synthesis of novel this compound-based ligands for a broader spectrum of asymmetric reactions, including C-C and C-N bond-forming reactions, which are fundamental in the synthesis of complex organic molecules.

Sustainable Synthesis and Green Chemistry Innovations

The principles of green chemistry are increasingly influencing the development of synthetic routes to chiral compounds like this compound. Researchers are actively seeking more sustainable and environmentally benign methods to replace traditional synthetic protocols that often rely on hazardous reagents and generate significant waste.

One of the key innovations in this area is the adoption of chemo-enzymatic approaches. The use of enzymes, such as imine reductases (IREDs), in non-conventional solvents offers a green alternative for the asymmetric reduction of cyclic imines to produce chiral piperidines. researchgate.net This methodology provides high stereoselectivity under mild reaction conditions, reducing the environmental impact. The synthesis of this compound could benefit from the development of specific enzymatic routes, starting from readily available precursors.

Moreover, the development of one-pot, multi-component reactions for the synthesis of highly substituted piperidines represents a significant step towards sustainability. growingscience.comajchem-a.com These reactions, often catalyzed by environmentally friendly catalysts like sodium lauryl sulfate, improve atom economy and reduce the number of synthetic steps and purification procedures. growingscience.com Applying these principles to the synthesis of this compound and its derivatives could lead to more efficient and sustainable manufacturing processes.

Future directions in the green synthesis of this compound will likely involve the use of renewable starting materials, solvent-free reaction conditions, and the development of recyclable catalysts to minimize the environmental footprint of its production.

Chemoinformatics and High-Throughput Screening in Ligand Discovery

Chemoinformatics and high-throughput screening (HTS) are powerful tools in modern drug discovery and catalyst development. These approaches enable the rapid screening of large compound libraries and the identification of molecules with desired properties. The this compound scaffold is well-suited for inclusion in such libraries due to its chiral nature and potential for diverse functionalization.

The exploration of the chemical space of piperidine-based fragments is crucial for fragment-based drug discovery. whiterose.ac.uk By synthesizing libraries of this compound derivatives with varied substituents, it is possible to generate a collection of three-dimensional fragments that can be screened against biological targets. HTS campaigns on diverse compound libraries are a primary source of hit compounds for drug development. chemdiv.com

A notable example of the discovery of a piperidine (B6355638) derivative through screening is the identification of a potent sigma receptor 1 (S1R) agonist from an in-house collection of piperidine/piperazine-based compounds. nih.gov Computational docking and molecular dynamics simulations were then used to understand the binding mode of the ligand, guiding further optimization. nih.gov This integrated approach of HTS and chemoinformatics can be applied to discover novel applications for this compound derivatives in medicinal chemistry.

Future efforts in this area will likely involve the design and synthesis of focused libraries of this compound derivatives for screening against specific therapeutic targets. The use of chemoinformatic tools to predict ADME (absorption, distribution, metabolism, and excretion) properties and potential off-target effects will be crucial in the early stages of ligand discovery.

Theoretical and Computational Insights into this compound Reactivity

Theoretical and computational methods, particularly Density Functional Theory (DFT), have become indispensable for understanding the structure, reactivity, and catalytic behavior of molecules. For this compound, computational studies can provide valuable insights into its conformational preferences, the transition states of reactions it participates in, and the nature of its interactions in catalyst-substrate complexes.

DFT calculations have been successfully employed to study the hydrogenation of pyridine (B92270) to piperidine over various catalysts, elucidating reaction pathways and adsorption geometries. scholaris.caresearchgate.net Similar studies on this compound could help in understanding its synthesis and in designing more efficient catalytic systems for its production. Furthermore, DFT studies on piperidine derivatives have been used to investigate the anomeric effect and hyperconjugative aromaticity, providing a deeper understanding of their electronic properties. rsc.org

The conformational equilibrium of piperidine alkaloids can also be quantitatively determined through a combination of synthesis and computational studies, which is crucial for understanding their biological activity. researchgate.net For this compound, computational modeling can predict the most stable conformations and how the methoxymethyl substituent influences the ring pucker and the orientation of other substituents, which is key to its role as a chiral ligand.

Future computational work will likely focus on building accurate models of transition states in reactions catalyzed by this compound-based catalysts to predict enantioselectivity and guide the design of more effective catalysts. The combination of theoretical predictions with experimental validation will be a powerful strategy for advancing the chemistry of this compound.

Unexplored Stereoselective Transformations

While the synthesis of chiral piperidines has been extensively studied, there remain numerous unexplored stereoselective transformations where derivatives of this compound could serve as key chiral building blocks or catalysts. The unique stereoelectronic properties of this scaffold make it a candidate for inducing asymmetry in a variety of chemical reactions.

One area of potential is in the development of novel stereoselective multicomponent reactions. The ability to construct complex, highly substituted piperidine frameworks in a single step with high stereocontrol is a significant challenge. nih.gov this compound and its derivatives could be utilized as chiral starting materials or as chiral ligands to control the stereochemical outcome of such reactions.

Furthermore, the field of asymmetric organocatalysis presents opportunities for the application of this compound. Chiral amines are known to catalyze a wide range of transformations, and the structural features of this piperidine derivative could be exploited to develop new organocatalysts for reactions such as Michael additions, aldol (B89426) reactions, and Mannich reactions.

Recent advances in the rhodium-catalyzed reductive transamination of pyridinium (B92312) salts to chiral piperidines highlight the potential for discovering novel synthetic methodologies. dicp.ac.cn Investigating the use of this compound as a chiral auxiliary or ligand in such innovative transformations could lead to new and efficient routes to other valuable chiral molecules. The development of catalytic enantioselective methods for the synthesis of 3-substituted piperidines from pyridine and arylboronic acids also opens new avenues for the application of chiral ligands. nih.govacs.org

The future of this compound chemistry will undoubtedly involve its application in novel and challenging stereoselective transformations, pushing the boundaries of asymmetric synthesis and enabling the construction of increasingly complex chiral molecules.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.